Glucopyranoside, peonidin, beta-D-

Description

Modulation of Intracellular Signaling Pathways

Beta-D-glucopyranoside, peonidin (B1209262) has been shown to interact with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. Studies suggest that this compound can suppress the activation of NF-κB. This inhibitory effect is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, peonidin beta-D-glucopyranoside effectively blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Research has demonstrated that in various cell models, treatment with peonidin beta-D-glucopyranoside leads to a significant reduction in the levels of phosphorylated IκBα and nuclear p65. This, in turn, results in decreased production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Table 1: Effects of beta-D-Glucopyranoside, peonidin on NF-κB Pathway Components

| Cell Model | Treatment Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | 10, 25, 50 µM | Decreased phosphorylation of IκBα and nuclear translocation of p65 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 5, 10, 20 µM | Inhibition of TNF-α-induced NF-κB activation | |

| BV-2 Microglial Cells | 1, 5, 10 µM | Attenuated lipopolysaccharide (LPS)-induced IκBα degradation and p65 nuclear translocation |

The compound also exerts influence over the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Specifically, peonidin beta-D-glucopyranoside has been found to modulate the phosphorylation of key MAPK members: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.

The effects are often context-dependent, with studies showing that peonidin beta-D-glucopyranoside can inhibit the phosphorylation of ERK, JNK, and p38 in inflammatory conditions. By suppressing the activation of these kinases, the compound can mitigate the downstream inflammatory response. For instance, in LPS-stimulated macrophages, treatment with peonidin beta-D-glucopyranoside has been observed to reduce the phosphorylation levels of all three MAPKs.

Table 2: Influence of beta-D-Glucopyranoside, peonidin on MAPK Cascades

| Cell Model | Treatment Concentration | Effect on ERK | Effect on JNK | Effect on p38 | Reference |

| RAW 264.7 Macrophages | 25, 50 µM | Inhibition of phosphorylation | Inhibition of phosphorylation | Inhibition of phosphorylation | |

| HaCaT Keratinocytes | 10, 20 µM | Inhibition of UVB-induced phosphorylation | No significant effect | Inhibition of phosphorylation | |

| PC12 Cells | 5, 10 µM | Protection against oxidative stress-induced apoptosis via modulation of ERK and p38 phosphorylation | Not determined | Protection against oxidative stress-induced apoptosis via modulation of ERK and p38 phosphorylation |

The PI3K/Akt/mTOR signaling network, a vital pathway for cell survival, growth, and proliferation, is another target of peonidin beta-D-glucopyranoside. Research indicates that this compound can modulate this pathway, often leading to pro-apoptotic and anti-proliferative effects in cancer cell lines.

Specifically, peonidin beta-D-glucopyranoside has been shown to inhibit the phosphorylation of Akt and mTOR, key components of the pathway. This inhibition can lead to the deactivation of downstream targets of mTOR, such as p70S6K and 4E-BP1, ultimately resulting in the suppression of protein synthesis and cell growth. In some non-cancerous cell types, however, the compound has been shown to activate this pathway, promoting cell survival and protecting against apoptosis.

A significant mechanism of action for peonidin beta-D-glucopyranoside is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is the primary regulator of the cellular antioxidant response.

Upon activation by peonidin beta-D-glucopyranoside, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and detoxifying enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). By enhancing the expression of these protective enzymes, the compound helps to mitigate oxidative stress and protect cells from damage.

Table 3: Activation of the Nrf2-ARE Pathway by beta-D-Glucopyranoside, peonidin

| Cell Model | Treatment Concentration | Key Upregulated Genes | Observed Outcome | Reference |

| HepG2 Cells | 10, 20, 40 µM | HO-1, NQO1, GCLC | Increased cellular antioxidant capacity | |

| IPEC-J2 Cells | 5, 10, 20 µM | HO-1, SOD2 | Protection against oxidative damage | |

| ARPE-19 Cells | 1, 5, 10 µM | Nrf2, HO-1 | Attenuation of high glucose-induced oxidative stress |

Peonidin beta-D-glucopyranoside has also been implicated in the regulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.

Studies suggest that this compound can act as a PPARα agonist, leading to its activation. The activation of PPARα results in the increased expression of genes involved in fatty acid oxidation and a concurrent decrease in the expression of pro-inflammatory genes. This dual action on lipid metabolism and inflammation highlights a potential therapeutic application for metabolic disorders.

Influence on Enzymatic Activities and Protein Phosphorylation

Beyond its effects on major signaling pathways, peonidin beta-D-glucopyranoside directly and indirectly influences the activity of various enzymes and the phosphorylation status of numerous proteins. As discussed in the context of signaling pathways, its ability to inhibit kinases like MAPKs and Akt is a prime example of its impact on protein phosphorylation.

Furthermore, it has been shown to modulate the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the expression and activity of these enzymes, the compound reduces the production of prostaglandins (B1171923) and nitric oxide, two key mediators of inflammation. The activation of antioxidant enzymes via the Nrf2 pathway is another clear demonstration of its influence on enzymatic activities.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26838-13-1 |

|---|---|

Molecular Formula |

C22H23ClO11 |

Molecular Weight |

498.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-3-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-16-4-9(2-3-12(16)24)20-14(26)7-11-13(25)5-10(6-15(11)32-20)31-21-19(28)18(27)17(8-23)33-22(21)29;/h2-7,17-19,21-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,21-,22-;/m1./s1 |

InChI Key |

VGVGBJDJPKKXOF-UQMNZUSNSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O.[Cl-] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O.[Cl-] |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Distribution of Peonidin 3 O Glucoside

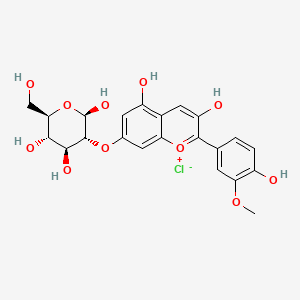

Elucidation of the Chemical Structure and Stereochemistry

The chemical structure of peonidin (B1209262) 3-O-glucoside consists of a peonidin aglycone linked to a β-D-glucopyranose (glucose) molecule. The peonidin aglycone is characterized by a flavylium (B80283) cation core with hydroxyl groups at the 5 and 7 positions of the A-ring, and a hydroxyl group at the 4'-position and a methoxy (B1213986) group at the 3'-position of the B-ring. The glucose moiety is attached via an O-glycosidic bond at the C3 position of the heterocyclic C-ring. The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride. nih.gov

Physicochemical Properties

Peonidin 3-O-glucoside is typically a dark red to purple solid. wikipedia.orgbiolink.no It is highly soluble in water and polar organic solvents like DMSO. caymanchem.combiolink.no The stability of peonidin 3-O-glucoside is influenced by factors such as pH, temperature, and light. nih.gov In acidic conditions, it exhibits a red hue, which shifts towards blue in more alkaline environments. nih.gov It is also susceptible to degradation at elevated temperatures. biolink.no

Physicochemical Properties of Peonidin 3-O-Glucoside

| Property | Value | Source |

| Molecular Formula | C22H23ClO11 | medkoo.comnih.gov |

| Molecular Weight | 498.9 g/mol | biolink.nonih.gov |

| Appearance | Dark red/purple powder | biolink.no |

| Solubility | Soluble in DMSO | caymanchem.com |

| Stability | Stable for ≥ 4 years at -20°C | caymanchem.com |

Distribution in the Plant Kingdom

Peonidin 3-O-glucoside is widely distributed throughout the plant kingdom, contributing to the coloration of numerous fruits, vegetables, and flowers. It is a notable anthocyanin in red grapes (Vitis vinifera) and, consequently, in red wine. wikipedia.org It is also found in high concentrations in purple corn (Zea mays L.), which is a significant source for its extraction. wikipedia.orgmdpi.com Other dietary sources include red onions, black rice, and various berries such as bilberries and cranberries. wikipedia.orgsigmaaldrich.comfoodb.ca

Biosynthesis and Analytical Methodologies

Key Enzymatic Steps in the Biosynthetic Pathway

The biosynthesis of peonidin 3-O-glucoside follows the general flavonoid biosynthetic pathway. The process begins with the production of the precursor amino acid, phenylalanine. A series of enzymatic reactions then leads to the formation of the chalcone (B49325) backbone, which is subsequently isomerized to a flavanone (B1672756). The pathway then diverges to produce various classes of flavonoids. For anthocyanin synthesis, the flavanone is hydroxylated and then reduced to a leucoanthocyanidin. This is then converted to an anthocyanidin, in this case, peonidin. The final step in the formation of peonidin 3-O-glucoside is the glycosylation of the peonidin aglycone at the 3-position, a reaction catalyzed by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). mdpi.com In some plants, a further modification, rhamnosylation, can occur to form peonidin 3-O-neohesperidoside. actahort.org

Modern Analytical Techniques for Quantification and Characterization

The identification and quantification of peonidin 3-O-glucoside in various matrices are typically achieved using modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a UV-Vis detector is a widely used method for separating and quantifying anthocyanins. biolink.nomdpi.com For more detailed structural elucidation and confirmation, mass spectrometry (MS), often in tandem with HPLC (LC-MS), is employed. researchgate.net These techniques allow for the precise identification and quantification of peonidin 3-O-glucoside even in complex mixtures.

Pharmacological and Biological Activities

Antioxidant and Radical Scavenging Properties

Peonidin 3-O-glucoside exhibits significant antioxidant activity, which is a key contributor to its potential health benefits. caymanchem.commedkoo.com It can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. caymanchem.com Studies have shown its ability to reduce oxidative stress in cellular models by inhibiting the production of reactive oxygen species (ROS) and enhancing the levels of endogenous antioxidants like glutathione (B108866). mdpi.com The antioxidant capacity of peonidin 3-O-glucoside is attributed to the presence of hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize free radicals. taylorandfrancis.com

Anti-inflammatory Mechanisms

Peonidin 3-O-glucoside has demonstrated potent anti-inflammatory effects in various studies. caymanchem.commedkoo.com It can inhibit the production of pro-inflammatory mediators and cytokines. For instance, it has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that can contribute to chronic inflammation. nih.gov Furthermore, it can modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. caymanchem.com By inhibiting these pathways, peonidin 3-O-glucoside can reduce the expression of inflammatory genes and proteins. caymanchem.com

Potential Applications in Chronic Disease Research

The antioxidant and anti-inflammatory properties of peonidin 3-O-glucoside have led to investigations into its potential role in the prevention and management of chronic diseases.

Cancer: Research suggests that peonidin 3-O-glucoside may possess anti-cancer properties. tandfonline.com It has been shown to inhibit the growth of various cancer cell lines in vitro and suppress tumor growth in animal models. caymanchem.comtandfonline.com The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. tandfonline.comresearchgate.net

Nonalcoholic Fatty Liver Disease (NAFLD): Studies have indicated that peonidin 3-O-glucoside may have a protective effect against NAFLD. mdpi.com It has been shown to reduce lipid accumulation in liver cells and mitigate oxidative stress and inflammation, which are key pathological features of NAFLD. mdpi.com

Bone Health: There is emerging evidence that peonidin 3-O-glucoside could be beneficial for bone health. nih.gov It has been found to increase the differentiation and proliferation of osteoblasts (bone-forming cells) while reducing bone resorption by osteoclasts (bone-resorbing cells). nih.gov

Diabetes: Peonidin 3-O-glucoside has been investigated for its potential in diabetes research. It has been shown to enhance insulin (B600854) secretion from pancreatic beta-cells and increase glucose uptake by liver cells, suggesting a role in improving glucose metabolism. medchemexpress.com

Biosynthesis and Molecular Genetic Regulation of Peonidin 3 O Glucoside

The Anthocyanin Biosynthetic Pathway: A General Overview

The creation of peonidin (B1209262) 3-O-glucoside is a specialized branch of the broader flavonoid biosynthetic pathway, a conserved network in many plant species. nih.govnih.govfrontiersin.orgresearchgate.net This pathway transforms simple precursor molecules into a diverse array of flavonoid compounds through a series of enzymatic reactions. nih.govbiotech-asia.org

Initial Steps: From Phenylalanine to Flavonoid Precursors

The journey begins with the aromatic amino acid L-phenylalanine, which is produced via the shikimate pathway. researchgate.netnih.gov Phenylalanine enters the general phenylpropanoid pathway, a foundational sequence of three enzymatic steps common to the synthesis of all flavonoids and other related compounds. nih.gov

The key enzymes in this initial phase are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, converting phenylalanine to trans-cinnamic acid. researchgate.netnih.gov

Cinnamic acid 4-hydroxylase (C4H): C4H then hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.netnih.gov

4-coumarate:CoA ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. researchgate.netnih.gov

This activated molecule, p-coumaroyl-CoA, serves as a crucial entry point into the flavonoid-specific biosynthetic pathway. nih.govresearchgate.net

Core Flavonoid and Anthocyanidin Structural Gene Activities

Once p-coumaroyl-CoA is formed, it enters a series of reactions catalyzed by a suite of enzymes encoded by core structural genes, leading to the formation of the basic flavonoid skeleton and subsequent anthocyanidins. biotech-asia.orgtandfonline.comtandfonline.com

The central enzymes and their roles are:

Chalcone (B49325) Synthase (CHS): CHS is the first key enzyme specific to the flavonoid pathway. nih.govbiotech-asia.org It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, specifically naringenin (B18129) chalcone. nih.govresearchgate.net

Chalcone Isomerase (CHI): CHI then rapidly isomerizes the chalcone into a flavanone (B1672756), naringenin. researchgate.netnumberanalytics.com

Flavanone 3-hydroxylase (F3H): F3H hydroxylates naringenin to create dihydrokaempferol (B1209521), a type of dihydroflavonol. frontiersin.orgnih.gov

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes further modify the B-ring of dihydroflavonols, leading to a diversity of anthocyanidin precursors. frontiersin.orgresearchgate.net For instance, F3'H can convert dihydrokaempferol to dihydroquercetin. frontiersin.org

These core steps are fundamental to producing the necessary precursors for peonidin 3-O-glucoside. tandfonline.com

Enzymatic Specificity in Peonidin 3-O-Glucoside Formation

The final stages of peonidin 3-O-glucoside synthesis involve enzymes with specific substrate affinities that guide the pathway toward this particular anthocyanin.

Reduction of Dihydroflavonols by Dihydroflavonol 4-Reductase (DFR)

Dihydroflavonol 4-reductase (DFR) is a pivotal enzyme that catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins, which are the immediate precursors to anthocyanidins. frontiersin.orgfrontiersin.orgnih.gov DFR utilizes NADPH as a cofactor to stereospecifically reduce the 4-keto group of dihydroflavonols. frontiersin.org

The substrate specificity of DFR is a critical determinant of the final anthocyanin profile in a plant. frontiersin.orgnih.gov DFR enzymes from different species exhibit varying affinities for the three main dihydroflavonols: dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (B1665482) (DHM). nih.gov For the synthesis of peonidin, which is derived from cyanidin (B77932), the DFR must efficiently reduce dihydroquercetin to leucocyanidin (B1674801). frontiersin.orgwikipedia.org The amino acid sequence within a specific region of the DFR protein has been shown to be crucial in determining this substrate preference. nih.govresearchgate.net

Formation of Anthocyanidins via Anthocyanidin Synthase (ANS)

Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the conversion of colorless leucoanthocyanidins into colored anthocyanidins. nih.govnih.gov This reaction involves the oxidation of leucoanthocyanidins. nih.gov Specifically, to form the precursor for peonidin, ANS acts on leucocyanidin to produce cyanidin. nih.govwikipedia.org ANS is a member of the 2-oxoglutarate-dependent dioxygenase family and requires Fe(II) as a cofactor. nih.govnih.gov

Glycosylation at the C3 Position by UDP-Glycosyltransferases (UGTs), specifically UFGTs

The final and crucial step in the formation of peonidin 3-O-glucoside is glycosylation. This process, catalyzed by UDP-glycosyltransferases (UGTs), attaches a sugar moiety to the anthocyanidin, which is essential for its stability. nih.govplos.org The specific enzymes responsible for glycosylating the 3-hydroxyl group of flavonoids are known as UDP-glucose:flavonoid 3-O-glucosyltransferases (UFGTs). researchgate.netnumberanalytics.comrawdatalibrary.net

In this step, a UFGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the peonidin aglycone. nih.govuniprot.org This glycosylation not only stabilizes the otherwise unstable peonidin molecule but also increases its water solubility. nih.gov The resulting compound is the stable, colored pigment, peonidin 3-O-glucoside. uniprot.org UGTs belong to a large family of enzymes, and they possess a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in Peonidin 3-O-Glucoside Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. researchgate.netnih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. researchgate.netnih.gov |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. researchgate.netnih.gov |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govresearchgate.net |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. researchgate.netnumberanalytics.com |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. frontiersin.orgnih.gov |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. frontiersin.orgresearchgate.net |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroquercetin to leucocyanidin. frontiersin.orgnih.gov |

| Anthocyanidin Synthase | ANS | Converts leucocyanidin to cyanidin. nih.govnih.gov |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UFGT | Transfers glucose to the 3-OH group of peonidin. numberanalytics.comuniprot.org |

The Intricate Dance of Genes and Molecules: Unraveling the Biosynthesis of Peonidin 3-O-Glucoside

Peonidin 3-O-glucoside, an anthocyanin responsible for a spectrum of red to purple hues in the plant kingdom, is a compound of significant interest. Its formation is the result of a finely tuned biosynthetic pathway, orchestrated by a complex network of enzymes and regulatory proteins. This article delves into the molecular intricacies of how this vibrant pigment is synthesized and the genetic mechanisms that govern its production, focusing on key steps such as O-methylation and the overarching transcriptional control.

The journey to create peonidin 3-O-glucoside begins with the general flavonoid pathway, which produces a variety of secondary metabolites. A crucial branching point for anthocyanin synthesis involves a series of enzymatic reactions that ultimately lead to the formation of cyanidin 3-O-glucoside, the direct precursor to peonidin 3-O-glucoside.

O-Methylation Events Leading to Peonidin Formation by Anthocyanin O-Methyltransferases (AOMTs)

The final and defining step in the biosynthesis of peonidin 3-O-glucoside is the methylation of cyanidin 3-O-glucoside. This reaction is catalyzed by a specific class of enzymes known as anthocyanin O-methyltransferases (AOMTs). nih.govresearchgate.net These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of the cyanidin molecule. nih.gov

AOMTs are pivotal in determining the final color and stability of anthocyanins. nih.govresearchgate.net Research in various plant species, including Paeonia (peony) and Vitis vinifera (grape), has shed light on the function and significance of these enzymes. nih.govnih.gov In peony, for instance, two homologous AOMT genes, PsAOMT and PtAOMT, were identified in purple-flowered and red-flowered varieties, respectively. nih.govresearchgate.net While both enzymes showed a preference for anthocyanin substrates, the catalytic activity of PsAOMT was found to be significantly higher than that of PtAOMT, a difference attributed to a single amino acid substitution. nih.gov This highlights the critical role of AOMT activity in achieving the purple coloration conferred by peonidin. nih.govresearchgate.net

Similarly, studies in grapevine have characterized an AOMT that can methylate cyanidin derivatives, and its expression correlates with the accumulation of peonidin 3-O-glucoside. nih.gov This enzyme demonstrated the ability to methylate anthocyanins both in laboratory settings (in vitro) and within living organisms (in vivo), confirming its major role in anthocyanin biosynthesis in grape berries. nih.gov The localization of these enzymes is exclusively in the cytoplasm of plant cells. nih.gov

Transcriptional and Post-Transcriptional Regulation

The production of peonidin 3-O-glucoside is not solely dependent on the presence of biosynthetic enzymes; it is meticulously controlled at the transcriptional level. This regulation ensures that the pigment is produced in the right tissues, at the right time, and in the appropriate amounts.

The MYB-bHLH-WD40 (MBW) Regulatory Complex and its Components

At the heart of anthocyanin biosynthesis regulation lies the MYB-bHLH-WD40 (MBW) complex. mdpi.comnih.govmdpi.com This protein complex is a triumvirate of transcription factors that work in concert to activate the expression of genes encoding the enzymes of the anthocyanin pathway. mdpi.com The components of this complex are:

R2R3-MYB proteins: These are key determinants of specificity, recognizing and binding to the promoter regions of target genes. mdpi.com

bHLH (basic Helix-Loop-Helix) proteins: These proteins interact with MYBs and are essential for the activation of the complex. mdpi.com

WD40-repeat (WDR) proteins: These act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional complex. nih.govmdpi.com

The MBW complex is a conserved regulatory module across many plant species, including Arabidopsis, strawberry, apple, and rice. nih.govnih.gov In rice, a hierarchical regulation has been observed where the bHLH protein (S1) activates the expression of the MYB protein (C1), which in turn activates the WD40 protein (WA1). nih.gov This cascade ensures a coordinated expression of the complex members, leading to efficient activation of anthocyanin biosynthesis genes. nih.gov The expression of the individual components of the MBW complex often correlates with the accumulation of anthocyanins during fruit development and ripening. nih.gov

Cross-Talk with Phytohormone Signaling Pathways

The regulation of peonidin 3-O-glucoside biosynthesis is further nuanced by its integration with various phytohormone signaling pathways. mdpi.comresearchgate.net Phytohormones, such as auxins, abscisic acid (ABA), jasmonates, and strigolactones, are crucial for plant growth, development, and stress responses, and they can influence anthocyanin accumulation. mdpi.comfrontiersin.orgmdpi.com

Epigenetic Modifications and Post-Translational Regulation of Biosynthetic Enzymes

Beyond transcriptional control, epigenetic modifications play a significant role in regulating the genes involved in peonidin 3-O-glucoside biosynthesis. DNA methylation, a key epigenetic mark, can lead to the silencing of gene expression. nih.gov

Research in tree peony has shown a correlation between the hypermethylation of the promoters of anthocyanin biosynthetic genes, such as PrANS and PrF3H, and the suppression of their expression in non-pigmented areas of the petals. nih.gov Similarly, in Betula pendula 'Purple Rain', changes in leaf color were linked to the methylation status of a key MYB transcription factor, BpMYB113. nih.gov Hypermethylation of this gene was associated with its reduced expression, leading to a decrease in anthocyanin synthesis. nih.gov

These findings indicate that epigenetic mechanisms provide an additional layer of control, allowing for stable yet potentially reversible changes in gene expression patterns that can influence the spatial and temporal accumulation of peonidin 3-O-glucoside.

Advanced Analytical Methodologies for Peonidin 3 O Glucoside

Extraction Techniques for Enhanced Recovery and Purity

The initial step in isolating peonidin (B1209262) 3-O-glucoside involves its extraction from the plant matrix. The efficiency of this process is paramount to the final yield and purity of the compound.

Optimization of Solvent-Based Extraction Parameters

Conventional solvent extraction remains a widely used method for obtaining peonidin 3-O-glucoside. However, the efficiency of this technique is highly dependent on several critical parameters, including the type of solvent, its concentration, the temperature and duration of extraction, and the pH of the extraction medium.

The choice of solvent is crucial. Due to the polar nature of anthocyanins, polar solvents are generally employed. nih.gov Mixtures of ethanol (B145695) or methanol (B129727) with water are common, and the addition of water to the solvent mixture can enhance the extraction yield. nih.gov For instance, a study on purple corncob utilized methanol containing 0.1% HCl for extraction. mdpi.com The concentration of the solvent also plays a significant role. Studies have shown that increasing the solvent concentration can lead to a breakdown of the cell membrane, which in turn boosts the permeability of the solvent into the solid matrix and improves extraction. researchgate.net For example, optimal conditions for extracting anthocyanins from jabuticaba fruit skins were found to be a solvent mixture of ethanol (9.1% v/v) acidified with citric acid at a pH of 3. nih.gov

Temperature and time are interconnected parameters that significantly influence extraction yield. Mild temperatures are often preferred, as high temperatures and prolonged extraction times can lead to the degradation of sensitive compounds like peonidin 3-O-glucoside. nih.govftb.com.hr For example, one study determined that the optimal conditions for water extraction were 72°C for 130 minutes. researchgate.net Another investigation found that 75°C for 35 minutes was optimal for a water bath method. researchgate.net The solid-to-liquid ratio is another important factor, with one study noting that a ratio of 1:40 yielded favorable results for total phenolic compounds. researchgate.net Acidification of the extraction solvent is a common practice to maintain the stability of anthocyanins, which are most stable in their flavylium (B80283) cation form at low pH. nih.gov Formic acid and trifluoroacetic acid (TFA) are frequently used for this purpose. nih.govkoreascience.kr

Table 1: Optimized Solvent-Based Extraction Parameters for Anthocyanins including Peonidin 3-O-Glucoside

| Source Material | Optimal Solvent System | Temperature | Time | Solid-to-Liquid Ratio | Reference |

|---|---|---|---|---|---|

| Purple Corncob | Methanol with 0.1% HCl | 4°C | 12 hours (twice) | Not Specified | mdpi.com |

| Jabuticaba Fruit Skins | Ethanol (9.1% v/v) with citric acid (pH 3) | 47.1°C | 21.8 minutes | 50 g/L | nih.gov |

| Purple Corn Cobs | Water | 72°C | 130 minutes | 1:40 | researchgate.net |

| Purple Corn Cobs (Water Bath) | Water | 75°C | 35 minutes | Not Specified | researchgate.net |

| Purple Corn Cobs (Infrared) | Water | 90°C | 5 minutes | Not Specified | researchgate.net |

Exploration of Novel and Green Extraction Technologies (e.g., Ultrasound-Assisted, Supercritical Fluid Extraction)

In recent years, there has been a significant shift towards "green" extraction techniques that are more environmentally friendly, reducing the use of organic solvents and energy consumption. researchgate.net These novel methods, including ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE), have shown great promise for the extraction of peonidin 3-O-glucoside. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times. nih.govresearchgate.net For instance, UAE has been successfully applied to extract anthocyanins from black bean hulls and other natural sources. researchgate.net The optimization of UAE involves parameters such as ultrasound power, frequency, time, and temperature. nih.gov A study on purple corn cobs employed an ultrasonic bath at 45°C for 90 minutes with 80% ethanol (pH 2.3) as the solvent. researchgate.net

Supercritical Fluid Extraction (SFE) is another innovative green technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. youtube.com Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. youtube.com Its solvating power can be manipulated by adjusting temperature and pressure. youtube.com While supercritical CO2 is effective for non-polar compounds, its efficiency for extracting polar compounds like anthocyanins can be improved by adding a co-solvent, such as ethanol. nih.govyoutube.com For example, the extraction of bioactive compounds from carrot peels was optimized using supercritical CO2 with ethanol as a co-solvent at 59.0°C and 350 bar. nih.gov

Other green extraction methods being explored include microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and pulsed electric field (PEF) extraction. nih.govnih.gov

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing peonidin 3-O-glucoside undergoes further purification to isolate the compound at a high degree of purity. Various chromatographic techniques are employed for this purpose.

Solid Phase Extraction (SPE) Utilizing Adsorbent Resins (e.g., C18, XAD-7HP, Polyamide)

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of anthocyanins from crude extracts. This method relies on the partitioning of the target compound between a solid sorbent and a liquid mobile phase.

C18 resins are a common choice for the SPE of anthocyanins. nih.gov These resins consist of silica (B1680970) particles chemically bonded with octadecyl (C18) hydrocarbon chains, providing a nonpolar stationary phase that retains compounds based on hydrophobic interactions. The anthocyanin-rich extract is loaded onto the C18 column, and after washing away impurities, the desired compounds are eluted with a suitable solvent. nih.gov

Amberlite XAD resins , such as XAD-7HP, are macroporous polymeric adsorbents that have also proven effective in purifying polyphenols, including peonidin 3-O-glucoside. researchgate.netdupont.comnih.gov Amberlite XAD-7HP is a moderately polar acrylic resin that can adsorb and release molecules through a combination of hydrophobic and polar interactions. sigmaaldrich.comsigmaaldrich.com It has a high surface area and can be used to capture compounds from both aqueous and non-aqueous solutions. dupont.comsigmaaldrich.com The use of these resins can involve an adsorption/desorption mechanism, and they can be regenerated for multiple uses. dupont.com

Polyamide resins are another type of adsorbent used for the purification of anthocyanins. The separation mechanism on polyamide is based on the formation of hydrogen bonds between the phenolic hydroxyl groups of the anthocyanins and the amide groups of the resin.

High-Speed Countercurrent Chromatography (HSCCC) for High-Purity Isolation

High-Speed Countercurrent Chromatography (HSCCC) is a unique liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding the irreversible adsorption of target compounds that can occur in solid-support-based chromatography. koreascience.krmdpi.com This method relies on the differential partitioning of solutes between two immiscible liquid phases. mdpi.com

HSCCC has been successfully employed for the separation and purification of anthocyanins, including peonidin 3-O-glucoside, from various sources. koreascience.krresearchgate.netnih.gov The selection of a suitable two-phase solvent system is critical for successful separation and is based on the distribution coefficient (K) of the target compounds. mdpi.com A study on black rice utilized a two-phase solvent system of tert-butyl methyl ether/n-butanol/acetonitrile (B52724)/0.01% trifluoroacetic acid (1:3:1:5, v/v) to isolate peonidin 3-O-glucoside with a purity of 96.3% and a recovery of 58.3%. koreascience.krresearchgate.net In another application, HSCCC was used to separate proanthocyanidins (B150500) from grape seed extract. nih.gov

Preparative Liquid Chromatography Approaches

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for the final purification of peonidin 3-O-glucoside to a very high degree of purity. mdpi.com This method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A study on purple corncob used a preparative HPLC system with a C18 column to isolate peonidin 3-O-glucoside. mdpi.com The mobile phase consisted of water/acetonitrile/formic acid (80/15/5, v/v/v) with isocratic elution at a flow rate of 10 mL/min. mdpi.com Another study used reversed-phase medium-pressure liquid chromatography (RP-MPLC) as a subsequent step after HSCCC to yield highly pure peonidin 3-O-glucoside. koreascience.krresearchgate.net The mobile phase for the RP-MPLC was methanol-water (30:70, v/v) acidified with 0.1% TFA. koreascience.kr

Table 2: Chromatographic Purification Strategies for Peonidin 3-O-Glucoside

| Technique | Stationary Phase/Resin | Mobile Phase/Solvent System | Purity Achieved | Reference |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | AB-8 macroporous resin | Not Specified | Not Specified | mdpi.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid (no solid support) | tert-butyl methyl ether/n-butanol/acetonitrile/0.01% TFA (1:3:1:5, v/v) | 96.3% | koreascience.krresearchgate.net |

| Preparative HPLC | Shim-pack GIS-C18 column | Water/acetonitrile/formic acid (80/15/5, v/v/v) | Not Specified (used for isolation) | mdpi.com |

| Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC) | C18 Reversed Phase column | Methanol-water (30:70, v/v) with 0.1% TFA | Not Specified (used for final purification) | koreascience.kr |

Spectroscopic and Spectrometric Characterization Methods

Advanced analytical techniques are indispensable for the unambiguous identification, structural elucidation, and quantification of peonidin-3-O-glucoside in various matrices. Spectroscopic and spectrometric methods provide detailed information on the molecule's chemical structure, purity, and concentration.

High-Performance Liquid Chromatography Coupled with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the separation, identification, and quantification of peonidin-3-O-glucoside from complex mixtures such as plant extracts. researchgate.netnih.gov This method offers excellent resolution and sensitivity, allowing for the separation of peonidin-3-O-glucoside from other structurally similar anthocyanins and flavonoids. researchgate.net

In a typical HPLC-DAD analysis, a reversed-phase C18 column is employed to separate the compounds based on their polarity. nih.govmassbank.eu The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. nih.govmassbank.euresearchgate.net The acidic modifier is crucial to maintain the anthocyanin in its stable flavylium cation form, which is red and readily detectable.

The DAD detector records the UV-Visible spectrum for each peak as it elutes from the column. Peonidin-3-O-glucoside exhibits a characteristic absorption maximum (λmax) in the visible region, typically around 512-520 nm, which is used for its specific detection and quantification. nih.govresearchgate.netundip.ac.id The retention time of the compound under specific chromatographic conditions, along with its unique UV-Vis spectrum, provides a high degree of confidence in its identification when compared against a pure standard. nih.gov Method validation for HPLC-DAD analysis often includes assessing linearity, accuracy, and precision, with reported relative standard deviations (RSD%) for within-day and between-day assays being below 6.2% and 8.5%, respectively. researchgate.net

Table 1: Example HPLC-DAD Parameters for Peonidin-3-O-Glucoside Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18 | nih.govmassbank.eu |

| Mobile Phase A | Water with 0.1% - 0.4% formic acid | nih.govmassbank.eu |

| Mobile Phase B | Acetonitrile or Methanol | nih.govmassbank.euresearchgate.net |

| Detection Wavelength (λmax) | ~520 nm | nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | nih.govmassbank.eu |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, MS^n) for Structural Elucidation and Identification of Derivatives

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural analysis of peonidin-3-O-glucoside. mtoz-biolabs.comhebmu.edu.cn It provides information on the molecular weight and elemental composition of the compound and its fragments. hebmu.edu.cn Electrospray ionization (ESI) is the most common ionization technique used for anthocyanins, typically operated in positive ion mode, which detects the molecular ion [M]+. massbank.eunih.gov

The exact mass of the peonidin-3-O-glucoside molecular ion (C₂₂H₂₃O₁₁⁺) is 463.1240. nih.govmassbank.eu High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can measure this mass with high accuracy, confirming the elemental formula. massbank.eunih.gov

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insights by fragmenting the isolated molecular ion and analyzing the resulting product ions. hebmu.edu.cnnih.gov For peonidin-3-O-glucoside, the most characteristic fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This produces a prominent fragment ion at a mass-to-charge ratio (m/z) of 301, which corresponds to the peonidin aglycone [M - 162]⁺. nih.gov This specific neutral loss is a diagnostic marker for hexoside conjugates of peonidin. Further fragmentation of the aglycone can also be observed, providing additional structural confirmation.

Table 2: Key Mass Spectrometric Data for Peonidin-3-O-Glucoside

| Ion | Formula | Calculated m/z | Ionization Mode | Fragmentation | Source |

| Molecular Ion [M]⁺ | C₂₂H₂₃O₁₁⁺ | 463.1240 | Positive ESI | - | nih.govmassbank.eu |

| Aglycone Fragment [M-162]⁺ | C₁₆H₁₃O₆⁺ | 301.0707 | Positive ESI | MS/MS | nih.gov |

| Molecular Ion [M-2H]⁻ | C₂₂H₂₁O₁₁⁻ | 461.1084 | Negative ESI | - | massbank.eunih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive and unambiguous structural elucidation of organic molecules, including peonidin-3-O-glucoside. np-mrd.org While other methods can suggest a structure, NMR provides conclusive evidence by mapping the carbon-hydrogen framework and the connectivity between atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each proton in the molecule. It allows for the identification of aromatic protons on the A-, B-, and C-rings of the peonidin aglycone, the anomeric proton of the glucose unit, and the other sugar protons. The coupling constants (J-coupling) between adjacent protons help to establish their relative positions.

¹³C NMR (Carbon NMR): This provides a spectrum showing a peak for each unique carbon atom in the molecule. nih.gov It helps to confirm the total number of carbons and identify the types of carbons present (e.g., aromatic, olefinic, aliphatic, methoxy).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems within the aglycone and the sugar moiety.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon to its attached proton(s).

Together, these NMR experiments provide irrefutable proof of the identity of peonidin-3-O-glucoside, the nature of the sugar (glucose), its pyranose form, its β-anomeric configuration, and its point of attachment to the peonidin aglycone at the C3 hydroxyl group. researchgate.net

UV-Visible Spectrophotometry for Quantification and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method used for the quantification and purity assessment of peonidin-3-O-glucoside. mtoz-biolabs.commdpi.com The technique relies on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com

Anthocyanins like peonidin-3-O-glucoside have characteristic UV-Vis spectra with two major absorption bands. The first band appears in the UV region, typically around 280 nm, corresponding to the benzoyl system (A-ring). The second, more intense band is in the visible region, from 480 to 550 nm, which is responsible for the compound's color and corresponds to the cinnamoyl system (B- and C-rings). For peonidin-3-O-glucoside, this visible maximum (λmax) is typically observed around 512-520 nm in acidic solutions. undip.ac.id

The intensity of the absorption at the visible λmax is directly proportional to the concentration of the anthocyanin, following the Beer-Lambert law. This allows for the quantification of peonidin-3-O-glucoside in a solution, often as part of total anthocyanin content determination using the pH differential method. undip.ac.id The ratio of the absorbance in the visible region to the UV region can also serve as an indicator of purity, as degradation or the presence of other phenolic impurities can alter the spectral profile. The color and λmax of anthocyanins are pH-dependent; therefore, measurements for quantification are standardized at a specific pH, usually pH 1.0, where the red flavylium cation form is predominant. undip.ac.id

Chemical Stability and Degradation Pathways of Peonidin 3 O Glucoside

Intrinsic and Extrinsic Factors Affecting Stability

The inherent chemical structure of peonidin (B1209262) 3-O-glucoside dictates its baseline reactivity, but its ultimate stability in any given environment is determined by external conditions. Factors such as pH, temperature, light, and interactions with other molecules can either preserve or accelerate its degradation.

pH-Dependent Structural Transformations and Equilibria

The pH of the surrounding aqueous solution is one of the most significant factors affecting the structure and, consequently, the color and stability of peonidin 3-O-glucoside. Like other anthocyanins, it exists as a mixture of different structural forms in equilibrium, with the dominant form being dictated by the pH level.

Highly Acidic Conditions (pH ≤ 3): In a strongly acidic environment, peonidin 3-O-glucoside is most stable and exists predominantly as the red-colored flavylium (B80283) cation . researchgate.net This form is characterized by its intense coloration. Studies have shown that anthocyanins, including peonidin 3-O-glucoside, exhibit high stability (over 70%) after 60 days of storage at 10°C in solutions with a pH of 1. researchgate.net

Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration. This leads to the formation of the colorless carbinol pseudobase and, through tautomerization, the light yellow chalcone (B49325) pseudobase . researchgate.net This transformation results in a significant loss of color. The stability of peonidin 3-O-glucoside decreases rapidly as the pH approaches this range, with the compound being particularly unstable around pH 5-6. researchgate.net

Neutral to Alkaline Conditions (pH 7-9): With a further increase in pH, the flavylium cation can lose a proton to form the blue or purple quinoidal base . researchgate.net Interestingly, while stability is low in the neutral range, some anthocyanins, including peonidin 3-O-glucoside, can exhibit a local stability maximum around pH 8-9. researchgate.net In this range, the bluish colors can be relatively intense and stable for a period, with studies showing 30-60% stability after 8 days for related compounds. researchgate.net

Highly Alkaline Conditions (pH > 9): At very high pH values, the molecule undergoes rapid degradation.

The pH-dependent color and stability profile is a critical consideration for the use of peonidin 3-O-glucoside as a colorant in food and other products.

| pH Range | Predominant Structural Form | Observed Color | General Stability |

|---|---|---|---|

| ≤ 3 | Flavylium Cation | Red | High |

| 4 - 6 | Carbinol/Chalcone Pseudobase | Colorless/Light Yellow | Low |

| 7 - 9 | Quinoidal Base | Blue/Purple | Moderate (local maximum) |

| > 9 | Degradation Products | Variable/Fading | Very Low |

Thermoreactivity and Kinetics of Thermal Degradation

Temperature is a critical factor influencing the degradation rate of peonidin 3-O-glucoside. Elevated temperatures accelerate the chemical reactions that lead to its breakdown, primarily the hydrolysis of the glycosidic bond and the opening of the pyran ring to form chalcones.

The degradation of anthocyanins, including peonidin 3-O-glucoside, generally follows first-order reaction kinetics . researchgate.netresearchgate.net This means that the rate of degradation is directly proportional to the concentration of the anthocyanin. The rate of this reaction is quantified by the degradation rate constant (k) and the half-life (t1/2), which is the time required for 50% of the compound to degrade.

A study on grape juices stored at different temperatures provided specific kinetic data for peonidin 3-O-glucoside degradation. researchgate.net The results clearly show that as the storage temperature increases, the rate constant (k) increases, and the half-life (t1/2) decreases, indicating faster degradation.

| Storage Temperature (°C) | Degradation Rate Constant (k) (x 10-3 days-1) | Half-life (t1/2) (days) |

|---|---|---|

| 5 | 0.8 | 866 |

| 25 | 11.6 | 60 |

| 35 | 53.3 | 13 |

Data derived from a study on grape juice storage. researchgate.net

These findings underscore the importance of low-temperature storage for preserving the integrity and color of products containing peonidin 3-O-glucoside.

Susceptibility to Photodegradation and Oxidation

Exposure to light, particularly in the presence of oxygen, can induce the degradation of peonidin 3-O-glucoside. This process involves both photodegradation and oxidation. The molecule can absorb light energy, which excites it to a higher energy state, making it more susceptible to reactions with oxygen and other reactive species.

Peonidin 3-O-glucoside possesses antioxidant properties and can scavenge harmful free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and ABTS radicals. caymanchem.com However, this inherent reactivity also means it can be consumed through oxidative processes. Studies on the structurally similar cyanidin-3-O-glucoside show that it can scavenge hydroxyl radicals and quench singlet oxygen in water. nih.govresearchgate.net While this is a protective function in a biological context, it leads to the degradation of the anthocyanin molecule itself.

The photodegradation of related anthocyanins is influenced by the type of light. For example, the half-life of profenofos (B124560) in the presence of cyanidin-3-O-glucoside was significantly different under various light sources, indicating that the anthocyanin's stability is light-dependent. nih.gov This susceptibility to light and oxygen necessitates protection from these elements during storage to maintain its stability.

Influence of Co-pigmentation, Metallic Ions, and Other Phenolic Interactions

The stability of peonidin 3-O-glucoside can be significantly altered through interactions with other molecules in the solution, a phenomenon known as co-pigmentation. These interactions can enhance both color intensity (hyperchromic effect) and stability.

Phenolic Interactions: Co-pigmentation often occurs with other colorless phenolic compounds, such as flavanols (e.g., catechin) and phenolic acids. ebi.ac.uk These co-pigments stack with the anthocyanin molecule, shielding it from hydration and subsequent degradation. This interaction is a key factor in the color stability of red wines, where anthocyanins form complexes with other phenolic compounds. ebi.ac.uk

Metallic Ions: The interaction with metallic ions can have a variable effect. Some metal ions can form chelates with the anthocyanin, leading to a bluing effect (bathochromic shift) and potentially increased stability. researchgate.net However, other metal ions, particularly transition metals like iron (Fe³⁺, Fe²⁺) and tin (Sn²⁺), can act as catalysts for oxidation and degradation, significantly accelerating color loss. nih.govresearchgate.net Studies have shown that ions like Fe³⁺ can cause more than 98% degradation of similar phenolic glucosides. nih.gov The presence of Al³⁺ has been observed to have a less detrimental effect compared to other ions like Sn²⁺. researchgate.net

These molecular interactions are crucial for the long-term stability of peonidin 3-O-glucoside in complex systems like food and beverages.

Enzymatic Degradation Mechanisms

In addition to chemical degradation, peonidin 3-O-glucoside is susceptible to breakdown by enzymes, particularly in plant tissues or during microbial activity.

Role of β-Glucosidases in Glycosidic Bond Cleavage

The primary enzymatic degradation pathway for peonidin 3-O-glucoside involves the cleavage of its glycosidic bond. This reaction is catalyzed by β-glucosidase enzymes. researchgate.netfrontiersin.org These enzymes are hydrolases that specifically target the β-glycosidic linkage between the peonidin aglycone and the glucose sugar moiety.

The action of β-glucosidase releases the glucose molecule and the unstable peonidin aglycone. researchgate.net The aglycone is much less stable than its glycosylated form and quickly degrades, leading to a complete loss of the characteristic color. This enzymatic activity is a significant factor in the loss of color in fruit juices and wines if the enzymes are not inactivated by processes such as pasteurization. Microbial contamination can also be a source of β-glucosidases, leading to the spoilage of products containing anthocyanins. researchgate.net

Non-Enzymatic Degradation Products and Mechanisms

In the absence of enzymatic activity, peonidin 3-O-glucoside can still undergo degradation through various chemical reactions, primarily driven by pH, temperature, and light. These non-enzymatic degradation pathways involve the transformation of the flavylium cation into other structural forms, some of which are unstable and lead to irreversible breakdown.

Under neutral or mildly acidic to alkaline conditions, the flavylium cation of peonidin 3-O-glucoside undergoes hydration to form a colorless hemiketal. This hemiketal can then undergo ring-opening to form a chalcone pseudobase. mdpi.comresearchgate.net The formation of the chalcone is a key step in the degradation pathway, as this open-chain structure is more susceptible to further reactions.

The equilibrium between the flavylium cation, hemiketal, and chalcone is pH-dependent. At low pH, the colored flavylium cation is the predominant species. As the pH increases, the equilibrium shifts towards the formation of the colorless chalcone. This chalcone can exist in both cis and trans isomeric forms. While the formation of chalcones is a well-established degradation pathway for anthocyanins, the subsequent formation of coumarin (B35378) derivatives from peonidin 3-O-glucoside is not a commonly reported degradation pathway in the literature. The degradation of coumarin derivatives themselves has been studied, but their direct formation from anthocyanin degradation is less clear. nih.gov

The degradation of peonidin 3-O-glucoside ultimately leads to the cleavage of the characteristic flavylium ring structure. This cleavage can occur through the degradation of the chalcone intermediate. The open-chain structure of the chalcone is less stable and can be cleaved at different points, leading to the formation of smaller phenolic acids and aldehydes.

One of the primary degradation products resulting from the cleavage of the C-ring is protocatechuic acid (from the B-ring) and a phloroglucinol (B13840) derivative (from the A-ring). semanticscholar.org Specifically for peonidin 3-O-glucoside, the B-ring would yield vanillic acid (4-hydroxy-3-methoxybenzoic acid) due to the methoxy (B1213986) group at the 3' position. The A-ring, with its attached glucoside, would yield a more complex phloroglucinol derivative.

Hydration: The flavylium cation is hydrated to form a colorless hemiketal.

Ring-Opening: The hemiketal undergoes tautomerization to form the open-chain chalcone.

Cleavage: The chalcone is susceptible to cleavage, breaking the C-ring and yielding smaller phenolic compounds.

Table 2: Key Intermediates and Products in the Non-Enzymatic Degradation of Peonidin 3-O-Glucoside

| Intermediate/Product | Chemical Structure | Role in Degradation Pathway |

| Flavylium Cation | C₂₂H₂₃O₁₁⁺ | The stable, colored form at low pH. |

| Hemiketal | C₂₂H₂₄O₁₂ | A colorless intermediate formed by hydration of the flavylium cation. |

| Chalcone | C₂₂H₂₄O₁₂ | A colorless, open-chain intermediate formed from the hemiketal; susceptible to further degradation. |

| Vanillic Acid | C₈H₈O₄ | A potential degradation product derived from the cleavage of the B-ring. |

| Phloroglucinol Derivative | A potential degradation product derived from the cleavage of the A-ring with the attached glucose moiety. |

Physiological and Ecological Functions in Plants

Biological Role in Plant Coloration and Visual Signaling

The coloration endowed by peonidin-beta-D-glucopyranoside is a critical component of a plant's strategy for reproduction and survival. These visual cues are aimed at attracting mobile organisms that can facilitate pollination and seed dispersal.

Attraction of Pollinators and Seed Dispersers

The vibrant colors produced by anthocyanins, such as peonidin-beta-D-glucopyranoside, are instrumental in attracting pollinators like bees and birds to flowers, and seed dispersers to fruits. researchgate.net The specific hue, determined by the type and concentration of anthocyanins, can target specific pollinators. For instance, the reddish-purple colors derived from peonidin (B1209262) glycosides can signal a rewarding source of nectar or pollen, thereby ensuring successful pollination.

Similarly, the conspicuous coloration of fruits serves as an advertisement to frugivorous animals. numberanalytics.com When animals consume these colorful fruits, they ingest the seeds and later deposit them in new locations, a process known as endozoochory. numberanalytics.com This mechanism is vital for the plant's colonization of new habitats, reduction of competition with the parent plant, and enhancement of genetic diversity. numberanalytics.com While seed dispersal is a complex process influenced by factors like fruit size and animal body mass, the visual signal provided by pigments is the crucial first step in initiating this interaction. researchgate.net In some specialized cases, such as in the Vanilla orchid, even the subtle chemistry of the fruit, which can be linked to its pigment profile, plays a role in attracting specific dispersers like bees or mammals. mdpi.com

Photoprotective Mechanisms Against Environmental Light Stress

Peonidin-beta-D-glucopyranoside contributes significantly to protecting plants from the damaging effects of excessive light, a process known as photoprotection. nih.govcas.cz This is particularly crucial for young, developing leaves or for plants growing in high-light environments.

Attenuation of UV-B Radiation and Excessive Photosynthetic Irradiance

Located primarily in the epidermal cells of leaves, peonidin-beta-D-glucopyranoside and other flavonoids absorb harmful ultraviolet (UV), particularly UV-B, radiation. mdpi.comresearchgate.net This screening effect prevents the radiation from reaching and damaging sensitive cellular components, including DNA and the photosynthetic machinery within the chloroplasts. researchgate.netnih.gov By absorbing excess visible light, especially in the blue and green portions of the spectrum, these pigments also reduce the sheer quantity of photons that impinge on chlorophyll (B73375) molecules. cas.cz This helps to prevent the photosynthetic apparatus from becoming overloaded, a condition that can lead to significant damage. The presence of these pigments is often a transient feature in young leaves, offering protection when the photosynthetic system is still developing and most vulnerable. nih.gov

Mitigation of Photoinhibition and Photooxidative Damage

When the amount of light energy absorbed by a plant exceeds its capacity for photosynthetic carbon fixation, photoinhibition can occur, leading to a decrease in photosynthetic efficiency. The accumulation of peonidin-beta-D-glucopyranoside helps to mitigate this by acting as a light filter. mdpi.com This shading effect lessens the excitation pressure on photosystem II (PSII), a key component of the photosynthetic electron transport chain. nih.gov

Antioxidant Defense Systems In Planta

Beyond its role in photoprotection, peonidin-beta-D-glucopyranoside is a potent antioxidant, actively participating in the plant's defense against oxidative stress.

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Metabolic processes and environmental stresses, including high light and UV radiation, lead to the production of ROS such as superoxide (B77818) anions and hydrogen peroxide. cropj.com These molecules can cause widespread damage to lipids, proteins, and nucleic acids. cropj.com Peonidin-beta-D-glucopyranoside, like other anthocyanins, can directly scavenge these harmful radicals. mdpi.comimrpress.com This activity is attributed to the chemical structure of the molecule, which allows it to donate electrons and neutralize free radicals. nih.govmdpi.com

Research has demonstrated the significant ROS scavenging capabilities of peonidin-3-O-glucoside. In a study on purple corncob extracts, peonidin-3-O-glucoside was shown to inhibit the excessive production of reactive oxygen species and enhance the activity of key antioxidant enzymes like superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT). mdpi.com Cell-free assays have also quantified its ability to scavenge radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). caymanchem.com This intrinsic antioxidant capacity is a fundamental aspect of its protective function in plants, helping to maintain cellular homeostasis under stressful conditions.

Maintenance of Cellular Redox Homeostasis

Peonidin beta-D-glucopyranoside, a member of the anthocyanin family, plays a significant role in maintaining cellular redox homeostasis in plants. This is primarily achieved through its potent antioxidant properties, which enable it to scavenge reactive oxygen species (ROS). ROS, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of plant metabolic processes, but their accumulation under stressful conditions can lead to oxidative damage to cellular components, including lipids, proteins, and nucleic acids.

Research has demonstrated the free-radical scavenging ability of peonidin-3-O-glucoside in various assays. For instance, in cell-free assays, it has been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov This antioxidant activity is crucial for protecting plant cells from oxidative stress. The accumulation of anthocyanins, including peonidin derivatives, is a common plant response to various environmental stressors that induce ROS production. nih.govmdpi.com

The ability of peonidin beta-D-glucopyranoside to modulate cellular redox status is not only a passive defense mechanism but also an integral part of the plant's signaling network. By controlling ROS levels, it can influence various signaling pathways that regulate growth, development, and stress responses.

Contribution to Abiotic Stress Tolerance

The accumulation of peonidin beta-D-glucopyranoside has been linked to enhanced tolerance to a range of abiotic stresses in plants. Anthocyanins, in general, are known to be induced by environmental challenges and contribute to the plant's ability to withstand these adverse conditions. mdpi.comoup.com

Responses to Drought, Salinity, and Cold Stress

Drought Stress: Under drought conditions, many plant species upregulate the biosynthesis of flavonoids, including anthocyanins like peonidin beta-D-glucopyranoside. nih.gov For example, in blueberry leaves subjected to drought stress, there is a significant upregulation of genes involved in flavonoid biosynthesis, leading to the accumulation of various anthocyanins. mdpi.com While direct quantitative data on the effect of peonidin beta-D-glucopyranoside on the biomass of drought-stressed plants is limited, the increased production of these pigments is correlated with improved drought resistance. This is attributed to their role in osmotic adjustment and the protection of cellular structures from dehydration-induced damage. In wheat, drought stress leads to a significant increase in total flavonoid content, which is associated with enhanced tolerance. nih.gov

Salinity Stress: High soil salinity imposes both osmotic and ionic stress on plants. The accumulation of peonidin derivatives has been observed in grape suspension cells in response to NaCl stress. nih.gov In kenaf (Hibiscus cannabinus L.), salinity stress leads to a significant increase in total phenolic and flavonoid content, which is associated with the plant's tolerance mechanisms. nih.gov For instance, at 150 mM and 200 mM NaCl, the total flavonoid content in kenaf leaves increased by 96.85% and 105.8%, respectively, compared to the control. nih.gov Similarly, the application of salicylic (B10762653) acid to St. John's wort seedlings under salinity stress increased flavonoid content by 75.4%, which was correlated with improved physiological and morphological characteristics. mdpi.com These findings suggest that the synthesis of peonidin beta-D-glucopyranoside is a component of the plant's adaptive response to high salinity.

Interactive Data Table: Effect of Salinity Stress on Flavonoid Content in Kenaf

| NaCl Concentration (mM) | Total Flavonoid Content (% increase compared to control) |

| 50 | No significant effect |

| 150 | 96.85 |

| 200 | 105.8 |

Data sourced from a study on Kenaf (Hibiscus cannabinus L.). nih.gov

Role in Biotic Interactions: Defense Against Pests and Pathogens

Peonidin beta-D-glucopyranoside is also involved in mediating plant interactions with other organisms, particularly in defense against pests and pathogens. Flavonoids, as a class, are well-known for their antimicrobial and insect-deterrent properties.

The defense mechanisms can be direct, through toxicity or deterrence, or indirect, by influencing the behavior of other organisms. A polyacylated form of peonidin-3-O-glucoside isolated from black corncobs has been noted for its antibacterial and stress-resistance effects in plants. nih.gov

Defense Against Pests: While specific quantitative data on the feeding deterrence of peonidin beta-D-glucopyranoside is not readily available, the general role of flavonoids in deterring insect herbivores is well-established. These compounds can impart a bitter taste to plant tissues, making them less palatable to insects.

Defense Against Pathogens: Peonidin beta-D-glucopyranoside has demonstrated antifungal and antibacterial activities against various plant pathogens. The inhibitory effects of flavonoids against pathogens can be quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). While extensive data for peonidin beta-D-glucopyranoside against a wide array of plant-specific pathogens is limited, studies on related flavonoids provide insights into its potential efficacy.

Interactive Data Table: Antimicrobial Activity of Flavonoids against a Plant Pathogen

| Compound | Pathogen | MIC (µg/mL) |

| Flavonoid Mix | Pseudomonas syringae | 64 - 128 |

| Flavonoid Mix | Ralstonia solanacearum | > 512 |

| Flavonoid Mix | Xanthomonas oryzae | 256 |

Note: This table presents representative data for a mix of flavonoids against common plant pathogenic bacteria, illustrating the range of inhibitory concentrations. Specific data for Peonidin beta-D-glucopyranoside may vary. Data adapted from studies on plant-pathogenic bacteria. researchgate.net

The antifungal activity of flavonoids is also significant. For instance, various flavonoids have shown inhibitory activity against fungal pathogens like Fusarium and Botrytis species. The mechanisms of action are thought to involve the disruption of fungal cell membranes and inhibition of key enzymes.

Molecular and Cellular Mechanism Investigations in Vitro and Cellulo Models

Influence on Enzymatic Activities and Protein Phosphorylation

Inhibition of Pro-Inflammatory Enzymes (e.g., Cyclooxygenase, Inducible Nitric Oxide Synthase)

The anti-inflammatory potential of Peonidin (B1209262) beta-D-glucopyranoside and its aglycone form, peonidin, has been explored in the context of pro-inflammatory enzyme inhibition. However, the findings present a nuanced picture.

One study investigating the effects of various anthocyanidins on lipopolysaccharide (LPS)-activated murine macrophage RAW264 cells found that peonidin, unlike delphinidin (B77816) and cyanidin (B77932), did not inhibit LPS-induced cyclooxygenase-2 (COX-2) expression. This suggests that the ortho-dihydroxyphenyl structure on the B-ring of anthocyanidins may be crucial for this specific inhibitory action, a feature absent in peonidin.

Conversely, a fraction rich in both cyanidin-3-O-glucoside and peonidin-3-O-glucoside demonstrated significant anti-inflammatory effects in A549 lung cells and THP-1 macrophages. This fraction was shown to suppress the expression of pro-inflammatory markers such as NLRP3, IL-1β, and IL-18. While not isolating the effect of Peonidin beta-D-glucopyranoside, this suggests a potential synergistic or combined effect in modulating inflammatory pathways.

Regarding inducible nitric oxide synthase (iNOS), direct inhibitory studies on Peonidin beta-D-glucopyranoside are limited. However, research on the related compound, cyanidin-3-O-glucoside, has shown that it can inhibit iNOS expression in THP-1 macrophages. Given the structural similarities, this raises the possibility of a similar, though yet unproven, mechanism for Peonidin beta-D-glucopyranoside. Excessive nitric oxide (NO) production by iNOS is a key factor in the pathophysiology of inflammatory conditions. nih.gov

Table 1: Effects of Peonidin and Related Anthocyanins on Pro-Inflammatory Markers

| Compound/Fraction | Cell Line | Inflammatory Stimulus | Target Enzyme/Marker | Observed Effect |

| Peonidin | RAW264 Macrophages | LPS | COX-2 Expression | No inhibition |

| Cyanidin-3-O-glucoside & Peonidin-3-O-glucoside rich fraction | A549 & THP-1 | SARS-CoV-2 Spike Glycoprotein S1 | NLRP3, IL-1β, IL-18 | Suppression of expression |

| Cyanidin-3-O-glucoside | THP-1 Macrophages | LPS | iNOS Expression | Inhibition |

Modulation of Myosin Light Chain (MLC) Phosphorylation

Myosin light chain (MLC) phosphorylation is a critical step in the regulation of smooth muscle contraction and other cellular processes, catalyzed by myosin light chain kinase (MLCK) and reversed by myosin light chain phosphatase (MLCP). nih.govnih.gov To date, there is a notable lack of direct scientific evidence from in vitro or cell-based studies investigating the specific effects of Peonidin beta-D-glucopyranoside on the phosphorylation state of the myosin light chain.

Regulation of Subcellular Organelle Function

Emerging research indicates that Peonidin beta-D-glucopyranoside may influence the function of critical subcellular organelles, including mitochondria and lysosomes, thereby impacting cellular bioenergetics and homeostasis.

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are also involved in signaling pathways that govern cell life and death. Studies on cultured human hFOB osteoblasts have revealed that treatment with peonidin-3-O-glucoside can lead to a reduction in the signaling of the hypoxia-inducible factor 1-alpha (HIF-1α) canonical pathway. Hypoxia and the stabilization of HIF-1α are associated with reduced mitochondrial ATP production through oxidative phosphorylation and an increase in oxidative stress. By downregulating this pathway, Peonidin beta-D-glucopyranoside may contribute to the maintenance of mitochondrial function under certain conditions.

Table 2: Effect of Peonidin-3-O-glucoside on Mitochondrial-Related Pathways

| Compound | Cell Line | Key Pathway/Target | Observed Effect |

| Peonidin-3-O-glucoside | hFOB Osteoblasts | HIF-1α Canonical Pathway | Downregulation |

Role in Lysosomal Homeostasis and TFEB-Mediated Autophagy

Lysosomes are essential for cellular degradation and recycling processes, and their function is intricately linked to autophagy, a cellular self-cleaning mechanism. Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. nih.govnih.gov

Direct evidence for the role of Peonidin beta-D-glucopyranoside in lysosomal homeostasis and TFEB-mediated autophagy is currently limited. However, studies on related anthocyanin compounds provide some insights into potential mechanisms. For instance, anthocyanin oligomers have been shown to induce autophagy in breast cancer cells by inhibiting the mTOR signaling pathway, a known negative regulator of TFEB. mdpi.com Furthermore, various natural products have been identified as activators of TFEB, promoting the clearance of pathological protein aggregates. nih.gov

While these findings are not specific to Peonidin beta-D-glucopyranoside, they suggest that anthocyanins as a class of compounds have the potential to modulate these fundamental cellular processes. Further research is warranted to specifically elucidate the impact of Peonidin beta-D-glucopyranoside on lysosomal function and the TFEB-autophagy axis.

Biotechnological Applications and Metabolic Engineering of Peonidin 3 O Glucoside

Genetic Engineering of Anthocyanin Biosynthesis in Plants

Genetic engineering in plants offers a direct approach to increasing the accumulation of desired anthocyanins like peonidin (B1209262) 3-O-glucoside in situ, thereby enhancing the nutritional and aesthetic value of various crops.

The biosynthesis of peonidin 3-O-glucoside is a multi-step enzymatic process that begins with the general flavonoid pathway. Peonidin 3-O-glucoside is a methylated derivative of cyanidin (B77932) 3-O-glucoside. Therefore, strategies to enhance its accumulation often focus on increasing the flux towards its precursor, cyanidin, and then ensuring efficient methylation.

Key enzymes in the anthocyanin biosynthesis pathway, such as flavanone (B1672756) 3'-hydroxylase (F3'H) and dihydroflavonol 4-reductase (DFR), are crucial for the production of the cyanidin backbone. mdpi.com Overexpression of the genes encoding these enzymes can lead to higher concentrations of cyanidin-based anthocyanins. For instance, a high expression of F3'H and DFR can direct the metabolic flow towards the production of leucocyanidin (B1674801), a direct precursor for cyanidin. mdpi.com

The final and critical step in the formation of peonidin from cyanidin is the methylation of the 3'-hydroxyl group on the B-ring. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (AOMT). Research in Paeonia has identified specific AOMT genes, such as PsAOMT, which are responsible for the methylation of cyanidin glycosides to produce peonidin glycosides. nih.gov The overexpression of such highly efficient AOMTs in crop plants is a promising strategy to specifically increase the accumulation of peonidin 3-O-glucoside.

A comparative study between a purple-flowered and a red-flowered Paeonia species revealed that the methylation activity of the AOMT from the purple-flowered species was significantly higher. nih.gov This enhanced activity was attributed to a single amino acid substitution. nih.gov This finding opens up possibilities for protein engineering to improve the catalytic efficiency of AOMTs for enhanced peonidin 3-O-glucoside production in transgenic plants.

| Strategy | Target Gene/Enzyme | Desired Outcome |

| Increase Precursor Supply | Flavanone 3'-hydroxylase (F3'H), Dihydroflavonol 4-reductase (DFR) | Enhanced production of cyanidin 3-O-glucoside |

| Enhance Final Conversion | Anthocyanin O-methyltransferase (AOMT) | Efficient methylation of cyanidin 3-O-glucoside to peonidin 3-O-glucoside |

| Improve Catalytic Efficiency | Protein-engineered AOMT | Higher conversion rates and increased accumulation of peonidin 3-O-glucoside |